methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate
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Overview
Description
Methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate typically involves the reaction of an indole derivative with a carbamate precursor. The process often includes steps such as:
Formation of the Indole Derivative: This can be achieved through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyl Group: This step involves the alkylation of the indole nitrogen with a benzyl halide.
Formation of the Carbamate: The final step involves the reaction of the benzylated indole with a carbamate precursor under suitable conditions, such as the use of a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Oxindole: An oxidized form of indole.
Uniqueness
Methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate is unique due to its specific substitution pattern and the presence of the carbamate group. This structural uniqueness imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-17(12-20-21-19(23)24-2)16-10-6-7-11-18(16)22(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,21,23)/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUNOQDXNSOEFD-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N\NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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